Proximpham

Description

Historical Perspectives of Carbamate (B1207046) Herbicides in Scientific Inquiry

The development of synthetic organic compounds for pest control marked a significant turning point in agricultural science. Within this chemical revolution, carbamate pesticides emerged as a major class of compounds following the Second World War. The insecticidal properties of carbamates were discovered, leading to their commercial use starting in the 1950s. who.inttaylorandfrancis.com These compounds are esters of carbamic acid and were initially developed as insecticides. nih.govepa.gov Subsequently, derivatives of carbamic acid, such as thiocarbamates and dithiocarbamates, were found to possess herbicidal properties. epa.gov

The widespread adoption of carbamate herbicides in agriculture from the 1950s onwards provided new tools for weed management. who.int This led to a surge in scientific inquiry into their mode of action, environmental fate, and metabolism in plants. who.int Early research focused on understanding their efficacy and selectivity, which was a significant advancement over the more persistent and less selective herbicides used previously. The general formula for carbamates is R¹NH-C(O)-OR², where R¹ and R² can be alkyl or aryl groups, allowing for a wide variety of derivatives with different biological activities. who.int The introduction of benzimidazole (B57391) fungicides, a subclass of carbamates, around 1970 further expanded the research landscape. who.int Scientific investigations into carbamates have been extensive, covering their absorption and translocation in plants, with studies indicating that they are primarily absorbed through the roots and distributed throughout the plant. who.int

Proximpham's Position within the Carbamate Class for Fundamental Research

This compound, a member of the carbamate class of herbicides, was first reported in 1969. It was developed as a pre-emergence or pre-planting herbicide for the control of annual weeds in various crops. Despite its initial introduction, this compound is now considered an obsolete herbicide and is not approved for use in many regions, including Great Britain and the European Union.

Due to its status as an obsolete compound, extensive and detailed academic research focusing specifically on this compound is limited in recent scientific literature. However, its existence as a carbamate herbicide places it within the broader context of research on this chemical class. Obsolete pesticides like this compound can serve as reference compounds in environmental and analytical studies. For instance, research in the field of environmental science may involve the development of analytical methods to detect a wide range of pesticides, including older and less common ones, in soil and water samples to assess historical contamination. eurofins.com

Furthermore, studies on the environmental degradation and fate of herbicides may include obsolete compounds to build comprehensive models of how different chemical structures within a class behave in the environment. nih.gov The degradation of carbamates, for example, can occur through various pathways, and understanding these processes for a range of compounds, including those no longer in widespread use, contributes to a more complete scientific understanding. While specific, in-depth research findings on this compound's unique biological or chemical properties are not prevalent in contemporary academic publications, its identity as a carbamate herbicide from a specific era of pesticide development gives it a position as a potential analytical standard or a case study compound in historical and environmental research.

Physicochemical Properties of this compound

| Property | Value |

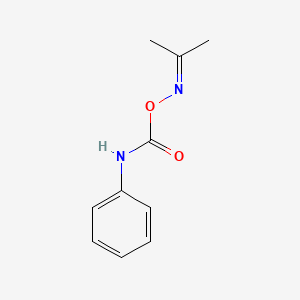

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | (propan-2-ylideneamino) N-phenylcarbamate |

| CAS Number | 2828-42-4 |

Structure

3D Structure

Properties

IUPAC Name |

(propan-2-ylideneamino) N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-8(2)12-14-10(13)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATYTXGNKNKTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182529 | |

| Record name | Proximphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2828-42-4 | |

| Record name | 2-Propanone O-[(phenylamino)carbonyl]oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2828-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proximphan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002828424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxypham | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proxypham | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proximphan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone O-(N-phenylcarbamoyl)oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONE O-CARBANILOYLOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W8J9PAIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation Research of Proximpham

Synthetic Pathways and Methodologies for Proximpham

The synthesis of this compound involves the formation of a carbamate (B1207046) linkage. General synthetic routes for carbamates often involve the reaction of an isocyanate with an alcohol or an amine. In the case of this compound, which is an O-carbaniloyloxime, its synthesis typically involves the reaction between phenylisocyanate and acetone (B3395972) oxime (2-propanone oxime). chemservice.comevitachem.comdtic.milmaterialsproject.org This reaction forms the carbamate group linking the phenyl moiety to the acetone oxime structure.

A specific synthesis of 2-propanone, O-[(phenylamino)carbonyl]oxime (this compound) from phenylisocyanate and 2-propanone oxime has been reported in the literature. materialsproject.org

Novel Synthetic Route Development for this compound Analogues

Research into novel synthetic routes for carbamate oxime derivatives, which include analogues of this compound, is an ongoing area in organic chemistry. While detailed novel synthetic routes specifically for this compound were not extensively detailed in the immediately available search results, broader research explores innovative methods for synthesizing similar carbamate compounds. For instance, studies have investigated the use of oximes as reusable templates in the synthesis of ureas and carbamates, offering a potential avenue for novel and potentially more efficient synthetic strategies for this class of compounds. researchgate.netlibretexts.org This approach involves the in situ generation of carbamoyl (B1232498) oximes, which can then react with nucleophiles. libretexts.org The development of novel synthetic methodologies for analogues often focuses on improving yields, selectivity, and efficiency, or accessing compounds with modified structural features for further study.

Green Chemistry Approaches in this compound Synthesis Research

The application of green chemistry principles in the synthesis of chemical compounds, including carbamates, aims to reduce or eliminate the use and generation of hazardous substances. While specific research detailing the application of green chemistry approaches directly to the synthesis of this compound was not prominently found in the search results, the broader field of carbamate synthesis is exploring greener alternatives. The concept of utilizing oximes as reusable templates, as mentioned earlier, aligns with green chemistry principles by potentially reducing the reliance on hazardous reagents like isocyanates and minimizing waste through the recovery and reuse of the oxime component. researchgate.netlibretexts.org Research in green synthesis for other compounds demonstrates the use of environmentally friendly solvents, catalysts, and reaction conditions, indicating potential directions for developing greener routes for this compound synthesis in the future. ejcmpr.comnih.govrsc.org

Spectroscopic and Diffraction-Based Structural Characterization of this compound

Spectroscopic and diffraction methods are crucial for confirming the structure and purity of synthesized chemical compounds like this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic arrangement.

Nuclear Magnetic Resonance Spectroscopy (NMR) for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). PubChem indicates the availability of both ¹H NMR and ¹³C NMR spectral data for this compound. chemservice.com Analysis of ¹H NMR spectra reveals the different types of hydrogen atoms in the molecule, their relative numbers, and their connectivity based on splitting patterns. ¹³C NMR spectroscopy provides information about the carbon skeleton and the different types of carbon atoms present. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms. researchgate.net While the presence of NMR data for this compound is noted, detailed interpretive analysis of its specific NMR signals was not provided in the search results.

X-ray Crystallography Studies of this compound and its Complexes

X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when X-rays interact with the ordered atoms in a crystal, researchers can generate a three-dimensional picture of the electron density, revealing the precise positions of atoms, bond lengths, and angles. This technique is invaluable for obtaining definitive structural information, including the conformation of molecules and how they interact in the solid state or within complexes.

Despite the significance of X-ray crystallography in chemical structure determination, specific published research detailing the X-ray crystal structure of this compound or its complexes was not found in the conducted literature search.

Chemoinformatic and Computational Studies on this compound Structure

Chemoinformatics and computational chemistry employ computational methods to solve chemical problems. epa.gov These approaches can be used to analyze chemical data, predict molecular properties, and model molecular behavior. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations fall under this umbrella. bolivianchemistryjournal.orgepa.gov QSAR studies, for instance, aim to establish relationships between the structural features of compounds and their biological activities or physicochemical properties, such as vapor pressure. bolivianchemistryjournal.org Computational studies can provide insights into a molecule's electronic structure, reactivity, and interactions with other molecules. epa.gov

Molecular and Biochemical Mechanism of Action Research for Proximpham

Enzymatic Inhibition and Interaction Studies of Proximpham

Investigations into the molecular mechanisms of this compound have largely centered on its interactions with key enzymes, notably those involved in neurotransmission.

Acetylcholinesterase and Cholinesterase Interaction Kinetics

This compound functions as a cholinesterase or acetylcholinesterase (AChE) inhibitor. nih.gov Carbamate (B1207046) pesticides, including this compound, inhibit cholinesterases by forming unstable complexes through the carbamoylation of the enzyme's active sites. nih.gov This inhibition is characterized as reversible. nih.gov The suppression of acetylcholinesterase action leads to the accumulation of the neurotransmitter acetylcholine. nih.gov

Identification and Characterization of Novel this compound Molecular Targets

Beyond its established role as a cholinesterase inhibitor, research into the identification and characterization of novel molecular targets specifically for this compound appears limited in the currently available literature. While studies explore novel molecular targets for various compounds, including synthetic molecules with potential medicinal uses drugtargetreview.com, specific findings linking this compound to molecular targets other than cholinesterases were not identified. The mode of action for this compound as a herbicide is described generally as involving the inhibition of enzyme synthesis crucial for plant development, which disrupts cellular processes lookchem.com. However, the specific enzymes or molecular pathways targeted in plants were not detailed.

Cellular and Subcellular Modulatory Effects of this compound

Research into the effects of this compound at the cellular and subcellular levels provides insight into the biological consequences of its molecular interactions.

Investigations into this compound's Effects on Cellular Pathways in Model Organisms

Studies investigating this compound's effects on specific cellular pathways in model organisms are not extensively documented in the provided information. One relevant finding indicates that this compound, along with other pesticides, had an inhibitory effect on dehydrogenase activity in soil microorganisms in a sandy soil environment. scialert.net Dehydrogenase activity is considered an indicator of microbial activity and is linked to metabolic processes within cells. scialert.net This suggests that this compound can impact cellular metabolic pathways in certain microorganisms, particularly in specific environmental contexts. Model organisms, such as Rattus norvegicus, Danio rerio, Caenorhabditis elegans, and Arabidopsis thaliana, are widely used in biological research to understand cellular and molecular processes and infer human pathways ebi.ac.ukualberta.cagenestogenomes.orgbionomous.chnih.gov, but specific studies detailing this compound's effects on cellular pathways within these organisms were not found.

Impact of this compound on Subcellular Organelle Functionality

Information regarding the direct impact of this compound on the functionality of specific subcellular organelles is limited. Subcellular organelles, including mitochondria, lysosomes, endoplasmic reticulum, Golgi apparatus, ribosomes, and peroxisomes, perform specialized functions vital for cell survival and activity savemyexams.comwikipedia.orgbritannica.comnih.govnih.gov. While the general mechanism of cholinesterase inhibition occurs in the nervous system, and effects on microbial dehydrogenase activity have been noted scialert.net, detailed research specifically examining how this compound modulates the function of organelles like mitochondria, endoplasmic reticulum, or lysosomes was not identified in the provided search results.

Gene Expression and Proteomic Profiling in Response to this compound

Comprehensive studies employing gene expression and proteomic profiling to understand cellular responses to this compound exposure were not found in the consulted literature. Gene expression profiling measures the activity of thousands of genes simultaneously to provide a global picture of cellular function at the transcriptional level wikipedia.orgthermofisher.comthermofisher.com. Proteomic profiling involves the identification and quantification of proteins within a cell or tissue, offering insights into protein abundance and modification in response to stimuli psu.edunih.gov. While these techniques are valuable for understanding the molecular impact of chemical compounds wikipedia.orgthermofisher.comthermofisher.comnih.gov, specific data on how this compound influences gene or protein expression was not available.

Compound Information

| Compound Name | PubChem CID |

| This compound | 17808 |

| Acetylcholine | 187 |

| Carbofuran | 2557 |

| Blumeatin | 162178 |

| Acetylthiocholine | 6082 |

Conceptual Data Table: Enzyme Inhibition Kinetics (Illustrative)

While specific kinetic data for this compound is not available in the provided sources, the table below illustrates the types of parameters typically determined in enzyme inhibition kinetic studies, using hypothetical values and units for illustrative purposes based on the concepts discussed in the search results.

| Parameter | Description | Units (Illustrative) | Value (Illustrative) |

| Kᵢ (Inhibition Constant) | Dissociation constant for the enzyme-inhibitor complex | µM or nM | 50 |

| Kₘ (Michaelis Constant) | Substrate concentration at which reaction rate is half Vmax | µM or mM | 100 |

| Vmax (Maximum Velocity) | Maximum rate of the enzymatic reaction | µM/min or units/mg | 200 |

| Inhibition Type | How the inhibitor affects enzyme activity | - | Mixed-type |

This table is for illustrative purposes to show the kind of data generated in kinetic studies and does not represent actual measured values for this compound.

Transcriptomic Alterations Induced by this compound Exposure

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a biological system, can provide insights into how genes are correlated and activated in response to external factors like chemical exposure nih.gov. While comprehensive transcriptomic studies specifically on this compound's effects are not extensively detailed in the search results, research on other chemicals, including pesticides, demonstrates the utility of this approach in identifying altered gene expression. For example, transcriptomic analysis has been used to reveal variations in gene expression related to stress responses and virulence factors in bacteria exposed to environmental stresses nih.gov. Studies on other compounds have also identified altered expression of genes associated with various cellular functions following exposure nih.govmdpi.com. The impact of chemicals on gene expression can be complex, with some studies showing that distinct molecular structures can drive changes in gene expression patterns buffalo.edu.

Proteomic Changes Associated with this compound Bioactivity

Proteomics involves the study of the complete set of proteins in a biological system and can provide valuable information about protein products synthesized in response to environmental conditions or other factors nih.gov. Mass spectrometry-based proteomics, particularly when coupled with liquid chromatography, is a powerful tool for the comprehensive analysis of proteins and posttranslational modifications nih.gov. While specific proteomic studies detailing changes induced by this compound are not prominently featured in the search results, the general application of proteomic analysis is relevant to understanding the biochemical effects of compounds. Proteomic analysis has been used to identify proteins involved in stress response pathways and those linked to other cellular processes in organisms exposed to various conditions nih.gov. Changes in protein content can alter enzyme activities and influence the toxicity of compounds epa.gov.

Biological Activity Studies in Non Human Model Systems

In Vitro Research Models for Proximpham Bioactivity

In vitro models offer controlled environments to investigate the direct effects of this compound on biological components, such as cells, enzymes, and cultured tissues.

Cell-Based Assays for Mechanistic Probing of this compound

Detailed studies specifically utilizing cell-based assays to probe the mechanistic actions of this compound in non-human cell lines are not extensively documented in the available literature. While cell culture assays are widely employed in toxicology to assess cytotoxicity and investigate mechanisms of action agriculturejournals.czepa.gov, specific findings related to this compound's effects on non-human cells, beyond its general classification as an acetylcholinesterase inhibitor, were not identified.

Enzyme-Based Screening for this compound Analogues

This compound functions as a cholinesterase or acetylcholinesterase (AChE) inhibitor wppdb.comt3db.ca. Carbamates like this compound form unstable complexes with cholinesterases by carbamoylation of the enzyme's active sites, leading to reversible inhibition wppdb.com. While the general mechanism of carbamate (B1207046) interaction with AChE is established and enzyme-based screening is a common approach for evaluating the potency and specificity of enzyme inhibitors and their analogues nih.govxenotech.comwho.int, specific data from enzyme-based screening studies focused on this compound analogues in non-human systems were not found in the consulted sources. Research on carbamate insecticides has explored structure-activity correlations concerning their toxicity and anticholinesterase activity, notably in organisms like the housefly (Musca domestica) nih.gov.

Organotypic Culture Models for this compound Response Analysis

The use of organotypic culture models, which aim to replicate the three-dimensional structure and function of tissues in vitro, is an advancing area in biological science for studying tissue responses to chemicals vanderbilt.edusetac.orgnih.govmdpi.com. However, specific research employing organotypic culture models to analyze the response to this compound in non-human tissues was not identified in the available literature.

In Vivo Non-Human Animal Model Research for this compound

In vivo studies using non-human animal models are crucial for understanding the effects of this compound at the organismal level, including interactions within biological systems and the environment.

Invertebrate Model Systems for this compound Interaction Studies

This compound's activity as a pesticide indicates its interaction with target invertebrate species. As a carbamate insecticide, its toxicity to insects is primarily attributed to the inhibition of acetylcholinesterase, a key enzyme in the nervous system wppdb.comvanderbilt.eduepa.gov. Studies on the toxicity of carbamates to insects, such as the housefly, have provided insights into the relationship between chemical structure and insecticidal activity, mediated through AChE inhibition nih.gov. Beyond direct insecticidal activity, this compound has also been noted to inhibit dehydrogenase activity in soil, indicating potential interactions with soil microbial communities, which are integral to invertebrate habitats libretexts.orgnih.gov. While invertebrates like Daphnia magna, Drosophila melanogaster, and Caenorhabditis elegans are frequently used as model systems in ecotoxicology and for studying chemical interactions nih.govresearchgate.netnih.gov, detailed research findings specifically on this compound's effects across a range of invertebrate species were limited in the consulted sources.

Vertebrate Non-Mammalian Model Systems for this compound Bioactivity

Non-mammalian vertebrate models, including fish, amphibians, reptiles, and birds, are utilized in ecotoxicological assessments to understand the potential impact of chemicals on these organisms and their ecosystems nih.govnih.gov. However, specific studies detailing the biological activity or toxicity of this compound in non-mammalian vertebrate model systems were not found in the available literature. Research in this area often involves assessing acute and chronic toxicity endpoints in standard test species like fish nih.gov, but no such specific data for this compound were identified.

Mammalian Non-Human Animal Models for Mechanistic Investigation of this compound Effects

Mammalian non-human animal models, primarily rodents such as mice and rats, have been utilized to investigate the biological effects of this compound. These studies have focused on evaluating the toxicity and identifying the physiological and pathological changes induced by exposure to the compound.

Acute and subacute toxicity studies of this compound have been conducted in mice and rats. uni.luherts.ac.uk In acute oral toxicity assessments, the oral median lethal dose (LD50) for this compound was determined to be 1.30 g/kg body weight in mice and 1.54 g/kg body weight in rats. herts.ac.uk

Subacute studies, such as a 90-day study in rats where this compound was administered at various dietary levels (0, 100, 500, 2000, and 5000 ppm), have revealed dose-dependent effects. herts.ac.uk A significant depression of growth was observed in both male and female rats at the highest concentration tested (5000 ppm). herts.ac.uk In female rats, growth retardation was also noted during the initial weeks of the study at a concentration of 2000 ppm. herts.ac.uk

Macroscopic examination in the subacute rat study indicated splenomegaly at this compound concentrations starting from 500 ppm. herts.ac.uk Histological evaluations revealed changes in several organs, including the thyroid, liver, spleen, kidneys, and adrenals. herts.ac.uk Based on the findings of this 90-day subacute study, a concentration of 100 ppm was established as the no-untoward-effect level. herts.ac.uk

This compound is characterized as a carbamate pesticide and is known to act as a cholinesterase or acetylcholinesterase (AChE) inhibitor. nih.gov Carbamates inhibit cholinesterases by carbamoylation of the enzyme's active sites. nih.gov This mechanism of action is relevant to understanding the potential biological effects observed in mammalian systems, as cholinesterases play a critical role in neurotransmission.

While these studies in mammalian models provide valuable data on the toxicity and affected organ systems, detailed mechanistic investigations elucidating the specific molecular pathways and targets responsible for the observed effects beyond cholinesterase inhibition were not prominently featured in the available information.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. Such studies are fundamental in understanding how modifications to a compound's molecular structure influence its efficacy, potency, and toxicological profile. For compounds like this compound, which exhibit biological activity as a herbicide and demonstrate toxicity in non-human models, SAR studies could provide insights into the structural determinants of these effects.

However, specific detailed research findings on SAR studies conducted specifically on this compound analogues were not identified in the consulted literature. While the general concept of SAR is a cornerstone of chemical and toxicological research, its specific application to a comprehensive series of this compound derivatives with detailed biological activity data in non-human models was not found within the scope of the search results.

Rational Design of this compound Derivatives based on SAR

Rational design of chemical derivatives is a process where structural modifications are made to a lead compound based on the understanding gained from SAR studies. The goal is often to enhance desired biological activities, reduce undesirable ones, improve pharmacokinetic properties, or decrease toxicity.

Given the absence of specific detailed SAR studies on this compound analogues in the available information, there were no specific research findings identified that describe the rational design of this compound derivatives based on such studies. The principles of rational design are generally applicable in pesticide research, but their concrete application to this compound was not found in the search results.

Computational SAR Modeling for this compound Research

Computational SAR modeling involves the use of computational techniques to build models that predict the biological activity of compounds based on their molecular descriptors and structural features. These models can be used to screen virtual libraries of compounds, guide the synthesis of new analogues, and provide theoretical insights into the interaction between the compound and its biological target.

Environmental Fate, Degradation, and Ecological Impact Research of Proximpham

Proximpham Degradation Pathways in Environmental Matrices

The degradation of this compound in the environment can occur through various processes, including photodegradation, biodegradation, and chemical hydrolysis and oxidation iastate.educlu-in.org. These processes transform the parent compound into metabolites, which may have different environmental behaviors and potential impacts iastate.edu.

Photodegradation Kinetics and Mechanisms of this compound

Photodegradation involves the breakdown of a substance when exposed to light, particularly UV radiation mdpi.com. The kinetics of photodegradation describe the rate at which this process occurs, while the mechanisms detail the specific chemical reactions involved shd-pub.org.rsresearchgate.netresearchgate.net. Research on the photodegradation of pesticides and other organic compounds often investigates the influence of factors such as pH, the presence of sensitizers or catalysts (like TiO2 or H2O2), and the initial concentration of the substance mdpi.comshd-pub.org.rsscielo.org.co. While general principles of photodegradation kinetics and mechanisms for organic compounds and pesticides exist mdpi.comshd-pub.org.rsresearchgate.netresearchgate.net, specific detailed research findings on the photodegradation kinetics and mechanisms solely of this compound were not prominently found in the search results. Studies on similar compounds or classes of pesticides, such as organophosphates or sulfonylureas, provide insights into potential degradation pathways involving reactions with hydroxyl radicals or direct photolysis mdpi.comshd-pub.org.rsscielo.org.coutoronto.canih.gov.

Biodegradation Pathways in Soil and Aquatic Environments

Biodegradation is the breakdown of chemicals by microorganisms in the environment noack-lab.commdpi.com. This process is a significant factor in the removal of organic substances from soil and aquatic systems noack-lab.commdpi.comerasm.org. Biodegradation can occur under aerobic (in the presence of oxygen) or anaerobic (in the absence of oxygen) conditions, and the rate and pathways can vary depending on the environmental matrix (soil, water, sediment) and the microbial communities present noack-lab.commdpi.comerasm.org. Studies on the biodegradation of pesticides in soil and water often involve laboratory tests (e.g., OECD guidelines 307, 308, 309) and field dissipation studies to determine degradation rates and identify metabolites noack-lab.comawsjournal.orgepa.gov. The typical soil degradation half-life (DT₅₀) for this compound under aerobic conditions is reported as 8 days, classifying it as non-persistent herts.ac.uk. This suggests that biodegradation is likely a significant degradation pathway in soil. The rate of biodegradation in aerobic surface waters is sometimes assumed to be comparable to that in aerobic surface soil for screening purposes, although this can vary epa.gov. Anaerobic biodegradation is particularly important in environments with low oxygen levels, such as sediments or flooded soils erasm.orgepa.gov.

Chemical Hydrolysis and Oxidation of this compound

Chemical hydrolysis involves the reaction of a substance with water, leading to its breakdown iastate.eduutoronto.caebsco.com. Oxidation is another chemical process that can transform organic compounds in the environment, often involving reactions with oxidizing agents like oxygen or hydroxyl radicals iastate.edunih.govebsco.com. Hydrolysis can be a primary route of degradation for many pesticide molecules, particularly those with ester or carbamate (B1207046) groups, yielding products that may have reduced or altered bioactivity iastate.eduutoronto.ca. The rate of hydrolysis can be influenced by factors such as pH and temperature utoronto.caebsco.com. Oxidation reactions can also lead to the formation of metabolites, which may be more or less toxic than the parent compound iastate.edunih.gov. While general principles of hydrolysis and oxidation of organic compounds are well-established iastate.eduutoronto.canih.govebsco.com, specific data on the chemical hydrolysis and oxidation rates and products solely of this compound were not detailed in the search results. However, the chemical structure of this compound, which contains a carbamate group nih.govherts.ac.uk, suggests that hydrolysis is a plausible degradation pathway, as oxime carbamates can be hydrolyzed to an oxime and a carbamic acid iastate.edu.

Environmental Transport and Persistence Studies of this compound

Environmental transport refers to the movement of a substance within and between different environmental compartments (soil, water, air), while persistence describes how long a substance remains in the environment before being degraded epa.govepa.gov. Studies on transport and persistence are crucial for assessing the potential for a chemical to reach sensitive receptors or accumulate in the environment epa.govepa.gov.

Leaching Potential of this compound in Soil Systems

Leaching is the downward movement of a substance through the soil profile with percolating water awsjournal.orgusda.gov. The leaching potential of a chemical is influenced by its physicochemical properties (such as water solubility and sorption behavior), soil characteristics (texture, structure, organic matter content, permeability), and hydrological conditions (rainfall, irrigation) awsjournal.orgusda.govgov.scot. Soils with high infiltration rates and low capacity to retain chemicals have a higher leaching potential usda.govgov.scot. Assessing leaching potential often involves laboratory column studies and field experiments, sometimes using bioindicators to track movement awsjournal.org. While this compound is classified as non-persistent in soil based on its DT₅₀ herts.ac.uk, its leaching potential would depend on a combination of its degradation rate and its mobility in soil. Information specifically quantifying the leaching potential of this compound (e.g., through leaching index ratings or breakthrough curves in soil columns) was not found in the provided search results. General methodologies for assessing pesticide leaching potential exist and consider factors like soil properties and climate usda.govgov.scotipmcenters.org.

Sorption and Desorption Dynamics of this compound in Environmental Media

Sorption is the process by which a chemical binds to solid matrices like soil or sediment, while desorption is the release of the chemical from these matrices into the surrounding water or air mdpi.comchromatographytoday.comnih.govnih.gov. Sorption and desorption dynamics significantly influence a chemical's mobility, bioavailability, and degradation in the environment mdpi.comnih.gov. Factors affecting sorption and desorption include the chemical's properties, the properties of the solid matrix (e.g., organic carbon content, clay content, pH), and environmental conditions (e.g., temperature, ionic strength) mdpi.comnih.gov. Studies often use batch tests to determine sorption coefficients (e.g., Kd or Koc) and assess the extent of hysteresis (where desorption is slower or less complete than sorption) mdpi.comnih.govnih.gov. Higher sorption generally leads to lower mobility and leaching potential mdpi.comnih.gov. Specific data on the sorption and desorption dynamics of this compound in various environmental media were not detailed in the search results. However, the principles of sorption and desorption apply to this compound, and its behavior would be influenced by its specific chemical properties and the characteristics of the soil or sediment it interacts with mdpi.comnih.govnih.gov.

Volatilization and Atmospheric Fate of this compound

Volatilization is a process by which a chemical substance moves from soil or water into the atmosphere. The potential for a compound to volatilize is influenced by its physical properties, such as vapor pressure and Henry's Law constant, as well as environmental conditions like temperature and moisture content. nih.gov

This compound has a reported vapor pressure of 0.67 mPa at 20 °C and a Henry's Law constant of 2.58 X 10⁻⁰⁴ Pa m³ mol⁻¹ at 25 °C. wppdb.com These values suggest a low potential for volatilization. wppdb.com

| Property | Value | Temperature (°C) | Source |

| Vapor Pressure | 0.67 mPa | 20 | wppdb.com |

| Henry's Law Constant | 2.58 X 10⁻⁰⁴ Pa m³ mol⁻¹ | 25 | wppdb.com |

| Volatility Interpretation | Low volatility | - | wppdb.com |

Volatilization from moist soil is determined by soil moisture content, the pesticide's vapor pressure, sorption to soil particles, and water solubility, and is characterized by the Henry's law constant. nih.gov Volatilization from plant surfaces is primarily influenced by the pesticide's vapor pressure and the ambient temperature. nih.gov

Once in the atmosphere, airborne pesticide residues can undergo degradation processes such as photodegradation, oxidation, and hydrolysis, which can lead to relatively rapid breakdown. nih.gov However, specific research findings detailing the atmospheric degradation pathways or rates for this compound were not available in the consulted sources. The photochemical oxidative half-life is often used as a surrogate measure for air degradation when direct measurements are unavailable. wppdb.com

Ecological Interactions and Effects on Non-Target Organisms

Limited research has explored the toxicological profile of this compound, particularly its potential adverse effects on organisms other than the target weeds. uni.lu Assessing the toxicity of pesticides to non-target organisms is a standard component of the regulatory process for pesticide registration and environmental protection. These assessments often involve studies on a limited number of surrogate species under controlled laboratory conditions due to the complexities of evaluating effects in natural environments.

Pesticides can impact non-target species through direct exposure or indirectly via environmental pathways such as contaminated water, soil residues, or consumption of contaminated food sources. Non-target organisms in agricultural landscapes, including beneficial invertebrates like insect predators and pollinators, as well as vertebrates, can be adversely affected by pesticides.

Impact of this compound on Soil Microbial Communities and Enzyme Activity

Soil microbial communities are integral to healthy soil ecosystems, playing a critical role in processes such as organic matter decomposition and nutrient cycling (carbon, nitrogen, sulfur, and phosphorus). Soil enzymes, largely produced by microorganisms, are key indicators of soil biological activity and nutrient availability, reflecting the metabolic requirements of the microbial community. Changes in the composition or activity of soil microbial communities can consequently impact soil biochemical processes, influencing soil fertility and plant growth.

General research indicates that chemical pesticides can affect the activity and populations of beneficial soil microorganisms, potentially disrupting nutrient cycling and impacting soil quality. Different pesticides can elicit varied responses from soil microbes.

However, specific research findings or detailed data regarding the direct impact of this compound on the structure and function of soil microbial communities or the activity of soil enzymes were not identified in the available search results. While the importance of these interactions is recognized in the broader context of pesticide use, this compound-specific studies in this area were not found.

Effects on Aquatic Biota in Controlled Experimental Systems

Aquatic toxicity testing is a regulatory requirement for evaluating the potential environmental hazards of chemicals, including plant protection products. These controlled experimental studies typically assess the effects of substances on key aquatic organisms representing different trophic levels, such as fish, daphnids (aquatic invertebrates), and algae. Common endpoints measured in these tests include lethal concentrations (e.g., LC50, the concentration causing 50% mortality) or effect concentrations (EC50, the concentration causing a specified effect in 50% of the organisms).

While limited research on this compound's toxicological profile generally mentions potential risks to non-target organisms uni.lu, specific research findings detailing the effects of this compound on aquatic biota in controlled experimental systems, such as acute or chronic toxicity data (e.g., LC50 or EC50 values) for fish, daphnids, or algae, were not found in the provided search results.

Synergistic and Antagonistic Interactions of this compound with Other Agrochemicals in Ecological Systems

In ecological systems, organisms are often exposed to mixtures of multiple agrochemicals rather than single compounds. The combined effect of these mixtures can be additive (the sum of individual effects), synergistic (the combined effect is greater than the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). Understanding these interactions is crucial for accurately assessing the ecological risks posed by pesticide use.

Some research has explored the potential for synergistic effects when this compound is combined with other herbicides, aiming to enhance weed control efficacy. uni.lu However, this refers to interactions related to the target effect (weed control).

Specific research findings or detailed data on the synergistic or antagonistic interactions of this compound with other agrochemicals (such as insecticides, fungicides, or other herbicides) and their combined effects on non-target organisms within ecological systems were not available in the consulted sources. Studies on other pesticide mixtures have shown that interaction patterns can vary depending on the specific compounds involved, their concentrations, and the species exposed.

Advanced Analytical Methodologies for Proximpham Research

Chromatographic Techniques for Proximpham and Metabolite Analysis

Chromatographic methods are widely used for separating and analyzing this compound and its related compounds based on their differential partitioning between a stationary phase and a mobile phase.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds like this compound drawellanalytical.comphenomenex.com. In GC, a sample is vaporized and transported through a column by an inert carrier gas, separating components based on their boiling points and interaction with the stationary phase phenomenex.com.

GC has been successfully applied for the direct analysis of herbicidal active substances, including this compound researchgate.netresearchgate.net. Various detection systems can be coupled with GC to enhance sensitivity and selectivity for this compound analysis. Common detectors include the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD), which are suitable for detecting organophosphorus and nitrogen-containing compounds, respectively epa.gov. Capillary columns are typically employed in GC for high-resolution separations epa.gov. GC coupled with Mass Spectrometry (GC-MS) is also a powerful technique for the screening, identification, and quantification of pesticide residues, offering both separation and structural information mdpi.comnih.gov.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and analyzing a wide range of compounds, including those that are less volatile or thermally labile than those suitable for GC thermofisher.com. HPLC method development involves steps such as selecting the appropriate column (e.g., C18 for reversed-phase separation), mobile phase composition, flow rate, and detection wavelength thermofisher.comyoutube.com.

While specific detailed HPLC method development for this compound was not extensively found in the search results, HPLC is a standard technique for analyzing pesticides and their metabolites researchgate.netpensoft.netnih.govrasayanjournal.co.in. HPLC with various detectors, such as UV/VIS or diode array detectors (DAD), is commonly used for pesticide analysis researchgate.netpensoft.net. The development of robust HPLC methods is crucial for accurate and reproducible analysis of compounds in various matrices thermofisher.compensoft.netnih.gov.

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field longdom.orglibretexts.orgsciex.com. Separation in CE is based on differences in the charge-to-mass ratio of the analytes libretexts.orgsciex.com. CE offers high separation efficiency, requires minimal sample volume, and provides rapid analysis longdom.org.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be used depending on the properties of the analytes longdom.orglibretexts.orgnih.gov. While direct application of CE specifically for this compound was not detailed in the search results, CE is a powerful tool for the separation of various small molecules, including pesticides and related compounds longdom.orgnih.govrsc.org. Its high resolution capabilities make it suitable for analyzing complex mixtures and potentially separating this compound from its metabolites or matrix components.

Advanced Spectroscopic Characterization in this compound Research

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound and its metabolites.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the identification and structural elucidation of organic compounds, including this compound and its metabolites thermofisher.comfilab.frijpras.commeasurlabs.com.

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule filab.frmeasurlabs.com. Techniques like 1H and 13C NMR are routinely used, and advanced 2D NMR methods can provide more complex structural information measurlabs.com. NMR is particularly useful for determining the structure and composition of molecules and identifying functional groups filab.frmeasurlabs.com. It can also be used for the analysis of mixtures nih.gov.

Mass Spectrometry measures the mass-to-charge ratio of ions to identify and quantify molecules thermofisher.com. High-resolution accurate mass (HRAM) MS systems and tandem mass spectrometry (MS/MS or MSn) are powerful for metabolite identification thermofisher.comijpras.com. MS/MS involves fragmenting ions and analyzing the resulting product ions, providing structural clues thermofisher.com. Metabolite identification often involves comparing experimental MS/MS spectra to spectral libraries or using in silico tools to predict fragmentation patterns thermofisher.comijpras.comlcms.cz. Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique for separating and identifying metabolites in complex biological matrices ijpras.comacs.org. This compound metabolites have been investigated using liquid chromatography–quadrupole time-of-flight tandem mass spectrometry acs.org.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound youtube.commasterorganicchemistry.com. These techniques are often used for material identification and characterization.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations masterorganicchemistry.com. Different functional groups absorb at characteristic frequencies, providing a "chemical fingerprint" masterorganicchemistry.comspectroscopyonline.com. IR spectroscopy is a useful tool for identifying the bonds present in a molecule masterorganicchemistry.com.

UV-Visible Spectroscopy for this compound Quantification and Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a widely used and relatively inexpensive technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. chromedia.orgnews-medical.netmt.comwikipedia.org This method is suitable for analytes dissolved in appropriate solvents that exhibit absorption in the UV-Vis range. chromedia.org The principle relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. news-medical.netwikipedia.org

For this compound, if it possesses a chromophore (a functional group that absorbs UV or visible light), UV-Vis spectroscopy can be applied for its quantification in solution. chromedia.orgwikipedia.org By measuring the absorbance at a specific wavelength where this compound absorbs maximally, its concentration can be determined using a calibration curve or known molar extinction coefficient. wikipedia.orgiivs.org UV-Vis spectroscopy can also be used to monitor changes in absorbance spectra, which might provide insights into interactions between this compound and other substances, although specific studies on this compound interactions using UV-Vis were not found in the search results. The technique is often used for initial screening and quantitative measurements of known compounds in relatively simple matrices. chromedia.orgtechnologynetworks.com

Hyphenated Analytical Techniques for Comprehensive this compound Analysis

Hyphenated techniques combine separation methods with detection techniques to enhance analytical capabilities, particularly for complex samples. ijfmr.comnih.govscientiaricerca.comijprajournal.com This combination allows for the separation of components within a mixture before their detection and characterization. nih.govijprajournal.com

GC-MS and LC-MS/MS for this compound and Its Environmental Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques routinely employed for the analysis of pesticides and their metabolites in various environmental and biological matrices. longdom.orgmdpi.comcwsabroad.comrsc.orgchromatographyonline.com

GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds. measurlabs.comfilab.fr In GC-MS, the sample is first separated based on its boiling point and interaction with a stationary phase in a gas chromatography column. measurlabs.com The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing mass spectra that can be used for identification and quantification. measurlabs.combccampus.ca GC-MS/MS, utilizing tandem mass spectrometry, offers increased selectivity and sensitivity by measuring specific fragment ions. rsc.orgnih.gov

LC-MS/MS is particularly effective for analyzing a wide range of compounds, including those that are polar or less volatile, which may not be suitable for GC-MS without derivatization. longdom.orgrsc.orgshimadzu.com LC-MS/MS couples liquid chromatography, which separates analytes based on their interactions with a stationary phase and a mobile phase, with tandem mass spectrometry. ijprajournal.comnih.gov This allows for the separation of complex mixtures and provides detailed structural information through the fragmentation patterns of the ionized molecules. ijprajournal.combccampus.canih.gov LC-MS/MS is often the method of choice for the analysis of highly polar pesticides and can achieve low detection limits. shimadzu.comnih.gov

Both GC-MS and LC-MS/MS are invaluable for the comprehensive analysis of this compound and its potential environmental metabolites. They enable the identification and quantification of the parent compound and its transformation products in complex samples, which is critical for understanding its environmental fate and persistence. mdpi.comfigshare.com While specific detailed research findings on this compound metabolites analyzed by these techniques were not extensively detailed in the search results, these methodologies are standard for such investigations in environmental analysis. longdom.orgmdpi.comfigshare.com

Hyphenated Spectroscopic Techniques for this compound Structural Analysis

Hyphenated spectroscopic techniques combine a separation method with a spectroscopic detection method to provide both separation and structural information. nih.govscientiaricerca.comijprajournal.com While GC-MS and LC-MS/MS provide mass spectral data useful for identification and structural elucidation through fragmentation, other spectroscopic techniques can offer complementary structural insights.

Techniques such as LC-FTIR (Liquid Chromatography-Fourier Transform Infrared) or LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) could potentially be applied for the structural analysis of this compound or its transformation products, especially for confirming functional groups or determining the arrangement of atoms. nih.govscientiaricerca.comijprajournal.comjfe-tec.co.jp FTIR spectroscopy provides information about the vibrational modes of molecules, which are characteristic of specific functional groups. scientiaricerca.compolymersolutions.comyoutube.com NMR spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity within a molecule. jfe-tec.co.jppolymersolutions.comnih.gov Coupling these with chromatography allows for the analysis of individual components within a mixture. While the search results did not yield specific studies applying LC-FTIR or LC-NMR directly to this compound, these hyphenated spectroscopic methods are generally applicable for structural analysis of organic compounds following chromatographic separation. nih.govscientiaricerca.comjfe-tec.co.jppolymersolutions.com

Quality Assurance and Reference Standards in this compound Analytical Research

Quality assurance (QA) and quality control (QC) are fundamental aspects of analytical chemistry, ensuring the reliability, accuracy, and reproducibility of results. solubilityofthings.comeurachem.orgresearchgate.netelte.hu In the context of this compound analysis, implementing robust QA/QC measures is essential for obtaining trustworthy data, particularly in environmental monitoring or research studies.

Key elements of quality assurance in analytical methods include method validation, use of reference standards, regular instrument calibration and maintenance, and proper documentation. solubilityofthings.comelte.huamericanpharmaceuticalreview.com Method validation confirms that an analytical procedure is suitable for its intended purpose, assessing parameters such as specificity, sensitivity, accuracy, precision, linearity, and robustness. solubilityofthings.comresearchgate.netamericanpharmaceuticalreview.com

Reference standards play a critical role in quantitative analysis and method validation. eurachem.orgedqm.eu A reference standard is a substance of established quality and purity used to calibrate instruments, qualify measurements, and validate analytical methods. edqm.eu For this compound analysis, certified reference standards are necessary to accurately identify and quantify the compound in samples. cwsabroad.comlgcstandards.comdksh.kr These standards are characterized using advanced analytical techniques to ensure their quality and the scientific integrity of the data provided with them. lgcstandards.com Using traceable reference standards helps ensure the comparability and accuracy of results across different laboratories and studies. edqm.eu

Quality assurance programs in analytical laboratories often adhere to international standards such as ISO 17025, which outlines general requirements for the competence of testing and calibration laboratories. solubilityofthings.comresearchgate.netelte.hulgcstandards.com Adherence to such standards, along with the proper use of reference materials and validated methods, is crucial for ensuring the quality and reliability of this compound analytical research. solubilityofthings.comelte.huamericanpharmaceuticalreview.comlgcstandards.com

Theoretical and Computational Studies on Proximpham

Quantum Chemical Calculations for Proximpham Electronic Structure

Quantum chemical calculations, including methods like Density Functional Theory (DFT), ab initio, and semi-empirical methods, are used to investigate the electronic structure of molecules. These calculations can provide insights into properties such as molecular geometry, energy levels, charge distribution, and spectroscopic parameters. While these methods are widely applied in chemistry, specific applications to determine the electronic structure of this compound were not detailed in the search results.

Density Functional Theory (DFT) Applications for this compound Reactivity

DFT is a widely used quantum chemical method for studying the electronic structure and reactivity of molecules. It can be used to calculate reaction pathways, transition states, and reaction energies, providing insights into how a molecule might react. Although DFT is a powerful tool for understanding chemical reactivity, specific applications of DFT to study the reactivity of this compound were not found in the search results.

Ab Initio and Semi-Empirical Methods for this compound Molecular Properties

Ab initio and semi-empirical methods are other types of quantum chemical calculations used to determine molecular properties. Ab initio methods are based on first principles, while semi-empirical methods use parameters derived from experimental data or more rigorous calculations to simplify computations, making them suitable for larger systems. These methods can be used to calculate properties such as molecular geometry, vibrational frequencies, and thermochemical data. Despite their broad applicability in computational chemistry, specific studies using ab initio or semi-empirical methods to investigate the molecular properties of this compound were not identified.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of this compound

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of molecules and systems over time or to sample different configurations. MD simulates the motion of atoms and molecules based on physical laws, while MC uses random sampling to explore the potential energy surface. While these methods are valuable for studying molecular systems, specific applications involving MD or MC simulations of this compound were not found in the search results.

This compound Interactions with Biological Macromolecules in Simulation

MD and MC simulations can be used to study the interactions between small molecules, such as pesticides, and biological macromolecules like proteins or nucleic acids. These simulations can provide details about binding modes, affinities, and conformational changes upon binding. Although this compound is a carbamate (B1207046) herbicide nih.gov, and carbamates are known to interact with enzymes like acetylcholinesterase nih.gov, specific computational simulations detailing the interaction of this compound with biological macromolecules were not present in the search results.

Environmental Fate Modeling of this compound at the Molecular Level

Computational modeling, including MD and MC simulations, can contribute to understanding the environmental fate of chemicals by simulating processes like degradation, transport, and partitioning at the molecular level. While environmental fate studies for pesticides are conducted, specific molecular-level simulations focusing on the environmental fate of this compound using MD or MC were not found in the search results.

Structure-Based Computational Modeling for this compound Interactions

Structure-based computational modeling techniques, such as molecular docking and quantitative structure-activity relationships (QSAR), are used to predict the interactions of a molecule with a target based on its 3D structure. These methods are widely used in drug discovery and toxicology to predict activity and interactions. While these methods could potentially be applied to study how this compound interacts with biological targets or other molecules, specific research detailing structure-based computational modeling studies for this compound interactions was not identified in the search results.

Ligand-Protein Docking Studies for this compound Targets

Ligand-protein docking is a computational technique used to predict the preferred orientation and position (the binding mode) of a small molecule (ligand) when it is bound to a protein receptor or enzyme wikipedia.org. This method is widely used in pharmaceutical research and chemical biology to estimate the affinity and binding mode of a ligand for a protein target mdpi.com. The goal is to predict the position and orientation of the ligand within the protein's binding site wikipedia.org.

For a compound like this compound, which is known to be a carbamate pesticide and a cholinesterase or acetylcholinesterase (AChE) inhibitor nih.govmedkoo.com, ligand-protein docking studies could be employed to investigate its binding interactions with target enzymes like AChE. These studies involve computational algorithms that explore different possible binding poses of this compound within the active site of the enzyme and score these poses based on predicted binding affinity researchgate.net.

Challenges in ligand-protein docking include accurately accounting for the flexibility of both the ligand and the protein, as well as accurately scoring the interaction energy mdpi.comresearchgate.net. Despite these challenges, docking studies can provide valuable insights into the molecular basis of this compound's inhibitory activity and help identify key amino acid residues involved in binding. While specific docking studies for this compound were not found in the provided search results, the methodology is directly applicable to understanding its interaction with biological targets.

Pharmacophore Modeling for this compound Analogue Design

Pharmacophore modeling is a computational technique used to represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response youtube.comresearchgate.net. A pharmacophore model is a 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups youtube.com.

For this compound, pharmacophore modeling could be used to identify the key structural features responsible for its herbicidal activity or its activity as an AChE inhibitor. By analyzing the structure of this compound and potentially a set of its known active analogues, a pharmacophore model can be generated. This model can then be used to search databases of chemical compounds to identify novel molecules that share these essential features and are therefore likely to exhibit similar biological activity youtube.com. This approach is valuable in the design and discovery of new agrochemicals or inhibitors with potentially improved properties drugdesign.org.

Pharmacophore modeling can be coupled with other computational techniques like molecular docking and QSAR to refine the search for active compounds and guide the synthesis of new analogues researchgate.netnih.gov.

Predictive Modeling for this compound Biological and Environmental Behavior

Predictive modeling, particularly using Quantitative Structure-Activity Relationship (QSAR) and models for environmental distribution and degradation, is essential for assessing the potential biological effects and environmental fate of chemical compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the biological activity of a set of compounds with their physicochemical properties and structural descriptors nih.govwikipedia.org. The fundamental principle behind QSAR is that the biological activity of a molecule is a function of its structure wikipedia.org.

For this compound and its potential analogues, QSAR studies could be used to develop predictive models for their herbicidal potency or their toxicity to non-target organisms. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a series of this compound analogues with known biological activities, a statistical model can be built that relates the structural features to the observed activity spu.edu.syui.ac.id.

A QSAR model typically takes the form of a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org. These models can then be used to predict the biological activity of new, untested this compound analogues, helping to prioritize which compounds to synthesize and experimentally evaluate spu.edu.sy. QSAR can reduce the need for extensive experimental testing by providing a computational screening method spu.edu.syui.ac.id.

While specific QSAR studies on this compound were not detailed in the search results, the compound has been included in datasets used for QSAR analysis of pesticides, particularly in studies predicting properties like vapor pressure bolivianchemistryjournal.org. This indicates its relevance in the context of developing predictive models for pesticide behavior.

Emerging Research Frontiers and Future Directions for Proximpham

Green Synthesis and Sustainable Research Applications of Proximpham

Biocatalytic Approaches to this compound Synthesis

The conventional synthesis of carbamates, including this compound, often involves multiple steps and the use of potentially hazardous reagents. A significant frontier in chemical manufacturing is the use of biocatalysis, which employs enzymes to drive chemical reactions. This approach offers the potential for milder reaction conditions, higher selectivity, and a reduced environmental footprint.

Recent research has demonstrated the feasibility of using enzymes for the synthesis of carbamates. For instance, studies have shown that promiscuous esterases can be exploited for the efficient synthesis of various carbamates in aqueous media. nih.govnih.gov One notable example is the use of the esterase from Pyrobaculum calidifontis (PestE), which has been successfully used to synthesize a range of carbamates from different amines and carbonates with high yields. nih.gov This enzymatic approach, conducted in water, circumvents the need for harsh organic solvents and represents a greener alternative to traditional chemical synthesis.

While these biocatalytic methods have not yet been specifically applied to the synthesis of this compound, they establish a strong proof-of-concept. Future research could focus on identifying or engineering enzymes, such as esterases or acyltransferases, that are capable of catalyzing the specific reaction between N-phenyl-hydroxylamine and an appropriate isocyanate or a related precursor to form this compound. The development of a biocatalytic route to this compound could significantly enhance the sustainability of its production.

Environmentally Benign Formulations for Research Applications

The formulation of a pesticide is critical to its efficacy, stability, and environmental impact. Traditional formulations of pesticides, such as emulsifiable concentrates, often rely on volatile organic compounds (VOCs) as solvents. Growing environmental concerns have spurred research into more benign formulation technologies.

For research applications, where precise and controlled delivery is paramount, advanced formulations can offer significant advantages. Modern formulation strategies that could be explored for this compound include:

Water-dispersible granules (WG): These are solid, non-dusty formulations that disintegrate and disperse in water, eliminating the need for organic solvents.

Suspension concentrates (SC): These are stable dispersions of the active ingredient in an aqueous medium, offering good shelf-life and ease of use.

Microencapsulation: This involves enclosing the active ingredient within a polymer shell. This can provide controlled release of the pesticide, protect it from premature degradation, and reduce its immediate impact on non-target organisms. A patent for oxime carbamates mentions the potential for encapsulated materials in their formulation. google.com

Nano-formulations: The use of nanotechnology in pesticide formulation is a rapidly emerging field. Nano-pesticides can offer improved solubility, stability, and targeted delivery, potentially reducing the total amount of active ingredient required.

A patent describing novel oxime carbamates suggests that they can be formulated as wettable powders, dusts, granules, solutions, and emulsifiable concentrates, often in combination with carriers and surface-active agents. google.com Future research for this compound could focus on adapting these traditional formulation types to reduce or eliminate the use of hazardous components, for instance, by replacing solvent-based emulsifiable concentrates with aqueous-based microemulsions or suspension concentrates.

Addressing Unexplored Mechanisms and Research Gaps in this compound Science

While the primary mechanism of action for carbamate (B1207046) herbicides is well-established as the inhibition of acetylcholinesterase (AChE), there are still significant gaps in our understanding of the broader biological effects of these compounds, including this compound. nih.govresearchgate.net

The inhibition of AChE by carbamates disrupts nerve function in target organisms. nih.govresearchgate.net However, the full spectrum of molecular interactions and their consequences, particularly in non-target organisms, remains an area of active research. Studies on various pesticides have shown negative impacts on a wide range of non-target organisms, including invertebrates, vertebrates, plants, and microorganisms. ku.dknih.govresearchgate.net

A key research gap for carbamates, and by extension this compound, is the detailed characterization of their effects on non-target species. While the herbicidal action of this compound is its intended purpose, its potential for unintended effects on soil microflora, aquatic life, and other non-target plants and animals is not fully elucidated. Comprehensive toxicological studies are needed to assess the environmental risk profile of this compound more accurately. ku.dknih.govresearchgate.net

Furthermore, research into the metabolic fate of this compound in various organisms is crucial. The degradation of oxime carbamates can proceed through hydrolysis, leading to the formation of oximes and, subsequently, nitriles. researchgate.net Understanding the full metabolic pathways and the biological activity of the resulting metabolites is essential for a complete toxicological assessment.

Recent studies on other carbamates have also highlighted potential interactions with other cellular pathways, suggesting that the toxicological profile may be more complex than just AChE inhibition. Further investigation into these secondary mechanisms could reveal new insights into the biological activity of this compound and other carbamates.

Q & A

Basic Research Questions

Q. How do researchers determine the optimal concentration range for Proximpham in toxicity assays?

- Methodological Answer: Use dose-response experiments with iterative adjustments. Start with a broad concentration gradient (e.g., 0.1–100 µM) and refine based on preliminary LC50/EC50 calculations. Incorporate positive/negative controls (e.g., solvent-only and known toxicants) to validate assay sensitivity. Statistical tools like Probit analysis or nonlinear regression models (e.g., four-parameter logistic curves) are critical for quantifying dose-response relationships .

Q. What experimental designs are recommended to assess this compound’s stability under environmental conditions?

- Methodological Answer: Conduct accelerated stability studies using factorial designs. Variables include temperature (4°C–40°C), pH (3–9), and UV exposure. Monitor degradation via HPLC or LC-MS at regular intervals. Use Arrhenius equations to extrapolate shelf-life under real-world conditions. Include triplicate samples and kinetic modeling to estimate half-lives .

Q. How can conflicting data on this compound’s mode of action in target organisms be resolved?